
N-((5-((2-(cyclohexylamino)-2-oxoéthyl)thio)-1,3,4-oxadiazol-2-yl)méthyl)-4-(N,N-diméthylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H27N5O5S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La structure unique de ce composé en fait un candidat prometteur pour le développement de médicaments. Décomposons ses applications potentielles :
Synthèse d’amides secondaires : Les chercheurs ont mis au point avec succès une méthode efficace de synthèse d’amides secondaires à partir de N-(2-aminophényl)benzamide et d’isocyanate de phényle facilement accessibles. Il est à noter que le groupe partant peut être facilement récupéré sous la forme d’un N-hétérocycle carbonylé, ce qui présente un intérêt notable dans les applications pharmaceutiques . Les amides secondaires jouent un rôle crucial dans diverses molécules médicamenteuses, de sorte que cette voie de synthèse pourrait conduire à de nouveaux agents thérapeutiques.
Synthèse organique et catalyse
La réactivité de ce composé ouvre des possibilités passionnantes :
- Alkylation à distance : Une alkylation à distance du cycle quinoléine de N-(quinoléin-8-yl)benzamides par des bromures d’alkyle via une activation de liaison C–H catalysée par le ruthénium(II) a été décrite. Cette réaction permet l’introduction de divers groupes alkyles, ce qui pourrait conduire à de nouveaux dérivés aux activités biologiques modifiées . Les chercheurs peuvent explorer des transformations similaires avec notre composé.
Photoinitiateurs et science des matériaux
Le squelette de naphtalimide du composé offre des perspectives intrigantes :
- Photoinitiateurs : Des dérivés de la N-[2-(diméthylamino)éthyl]-1,8-naphtalimide (ANN) ont été synthétisés. Ces composés, avec différents substituants (groupe bromo, amine primaire, amine secondaire et amine tertiaire), servent de photoinitiateurs radicalaires à un composant. Leur intégration dans des systèmes multi-composants pourrait révolutionner la science des matériaux et les processus de photopolymérisation .
Propriétés
IUPAC Name |
N-[[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S2/c1-25(2)32(28,29)16-10-8-14(9-11-16)19(27)21-12-18-23-24-20(30-18)31-13-17(26)22-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,21,27)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJHYSRAMQTAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

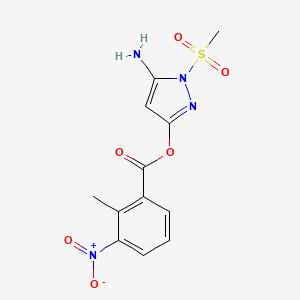
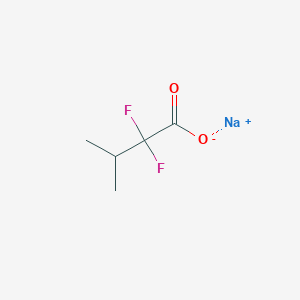
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)

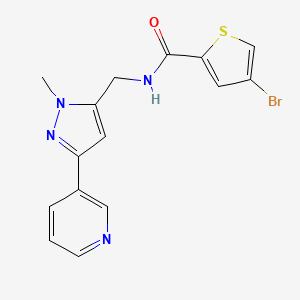
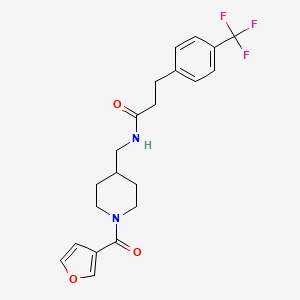
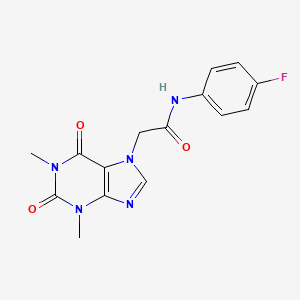
![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
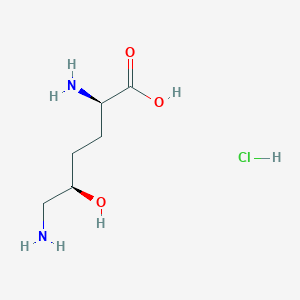
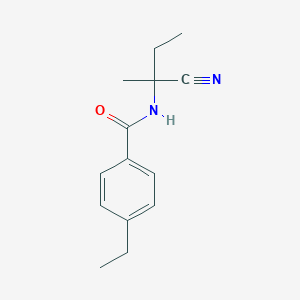
![ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2520332.png)

